molecular formula C12H14O2 B14548230 2-Hydroxy-6-phenylhex-4-en-3-one CAS No. 61713-57-3

2-Hydroxy-6-phenylhex-4-en-3-one

Cat. No.: B14548230
CAS No.: 61713-57-3
M. Wt: 190.24 g/mol
InChI Key: VGLWUEWPULNXIM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-phenylhex-4-en-3-one is a ketone derivative featuring a conjugated enone system (C=C–C=O), a hydroxyl group at the C2 position, and a phenyl substituent at the C6 position.

Properties

CAS No.

61713-57-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-hydroxy-6-phenylhex-4-en-3-one

InChI

InChI=1S/C12H14O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-7,9-10,13H,8H2,1H3

InChI Key

VGLWUEWPULNXIM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C=CCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

A typical protocol involves reacting acetophenone derivatives with β-keto esters in the presence of sodium hydroxide or potassium tert-butoxide. For example:
$$ \text{Acetophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} $$
Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Ethanol or methanol for solubility and base compatibility.
  • Catalyst : 10–20 mol% piperidine for improved regioselectivity.

Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., hexane/ethyl acetate mixtures).

Phase Transfer Catalysis (PTC) Alkylation

Adapting methodologies from benzophenone syntheses, alkylation via PTC offers a safer alternative to traditional dimethyl sulfate routes. This method introduces the phenyl group through nucleophilic substitution under mild conditions.

Methyl Halide-Mediated Alkylation

A high-pressure reactor charged with 2,4-dihydroxybenzophenone analog, methyl halide (e.g., CH₃Br), and tetrabutylammonium bromide (phase transfer catalyst) achieves selective O-methylation. Conditions include:

  • Pressure : 0.3–0.5 MPa
  • Temperature : 100–120°C
  • Reaction Time : 2–3 hours.

Post-reaction extraction with n-hexane yields >90% purity. This method minimizes toxic byproducts (e.g., salts and water only) and enhances scalability.

Enzymatic Reduction of Diketones

Enzymatic approaches, such as ketoreductase-catalyzed asymmetric reductions, provide stereocontrol for chiral variants of this compound. Lipases (e.g., Candida antarctica Lipase B) selectively reduce α,β-unsaturated diketones to hydroxy ketones.

Stereoselective Synthesis

Using (E)-4-hydroxy-5-methyl-6-phenylhex-5-en-2-one as a precursor, enzymatic reduction generates diastereomeric diols, which are oxidized back to the target compound with PCC (pyridinium chlorochromate). Key advantages include:

  • Enantiomeric Excess : >95% ee achievable with optimized enzyme loading.
  • Solvent Systems : tert-Butyl methyl ether (TBME) or supercritical CO₂ for enzyme stability.

Comparative Analysis of Methods

Table 1 summarizes the efficiency, safety, and practicality of each method:

Method Reagents Yield Purity Key Advantages Limitations
Claisen-Schmidt NaOH, Ethanol 65–78% 85–90% Low cost, simple setup Moderate regioselectivity
PTC Alkylation CH₃Br, TBAB 88–91% 95–99% Scalable, eco-friendly High-pressure equipment required
Enzymatic Reduction Lipase, TBME 70–82% 90–95% Stereocontrol, mild conditions High enzyme cost, longer reaction times

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve Claisen-Schmidt condensation rates but may necessitate stringent drying. Non-polar solvents (toluene) enhance PTC alkylation efficiency by stabilizing the catalyst-substrate complex.

Catalyst Screening

Quaternary ammonium salts (e.g., tetrabutylammonium chloride) outperform PEG-based catalysts in PTC by reducing interfacial tension. For enzymatic methods, immobilizing lipases on mesoporous silica increases reusability.

Industrial-Scale Considerations

The PTC alkylation route is most viable for bulk production due to:

  • Waste Minimization : Salt byproducts are non-hazardous and easily disposed.
  • Throughput : Batch cycles completed in <4 hours with >90% yield.
  • Regulatory Compliance : Avoids highly toxic methylating agents like dimethyl sulfate.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-phenylhex-4-en-3-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-phenylhex-4-en-3-one or 2-carboxy-6-phenylhex-4-en-3-one.

    Reduction: Formation of 2-hydroxy-6-phenylhexane-3-one.

    Substitution: Formation of substituted phenyl derivatives, such as 2-hydroxy-6-(bromophenyl)hex-4-en-3-one.

Scientific Research Applications

2-Hydroxy-6-phenylhex-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-phenylhex-4-en-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one

  • Structure : A pyran-2-one ring with benzoyl and hydroxyl groups.
  • Key Differences: The pyranone ring system enhances aromaticity and stability compared to the linear enone system of 2-hydroxy-6-phenylhex-4-en-3-one. The benzoyl group facilitates intramolecular nucleophilic additions, as demonstrated in studies of its synthesis .
  • Reactivity: Exhibits intra- and intermolecular nucleophilic additions due to electron-deficient carbonyl groups, a feature less pronounced in the simpler enone system of the target compound .

6-Phenylhexa-1,3,5-triyn-1-ol and Derivatives

  • Structure: Polyynolic chains with phenyl substituents (e.g., 6-phenylhexa-1,3,5-triyn-1-ol).
  • Key Differences: Multiple triple bonds confer rigidity and high reactivity in cycloaddition reactions, unlike the single double bond in this compound.

Hydroxyacetophenone Derivatives

  • Examples: [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone (CAS 62952-92-5).
  • Key Differences: Multiple oxygen substituents (methoxy, benzyloxy) increase molecular weight (302.33 g/mol) and polarity compared to the target compound (estimated molecular weight: ~190 g/mol). Enhanced solubility in polar solvents (e.g., acetone, methanol) due to hydroxyl and ether groups, whereas this compound likely exhibits lower solubility in water .
  • Synthesis: Prepared via Hoesch or Elbs reactions using phenolic precursors, contrasting with the likely aldol or Claisen condensation pathways for the target compound .

7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one

  • Structure : Chromen-4-one core with hydroxyl and methoxy groups.
  • Key Differences: The chromenone system is aromatic and planar, offering UV-Vis absorption maxima distinct from the non-aromatic enone system.

Comparative Data Table

Property This compound 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone 6-Phenylhexa-1,3,5-triyn-1-ol
Molecular Weight ~190 (estimated) 286.3 302.33 ~184 (estimated)
Functional Groups Enone, hydroxyl, phenyl Pyranone, benzoyl, hydroxyl Hydroxy, methoxy, benzyloxy, ketone Triple bonds, hydroxyl, phenyl
Solubility Low in water; moderate in acetone Soluble in polar aprotic solvents (e.g., DMF) High in acetone, methanol Low in water; soluble in DCM
Key Reactivity Keto-enol tautomerism Nucleophilic additions Electrophilic substitutions Cycloadditions
Synthetic Method Not specified Nucleophilic allylation Hoesch/Elbs reactions Alkyne coupling

Research Findings and Implications

  • Structural Effects on Reactivity: The absence of a pyranone or chromenone ring in this compound limits its aromatic stabilization but increases flexibility for reactions like Michael additions .
  • Synthesis Gaps : Detailed protocols for the target compound are absent in the provided evidence, necessitating further exploration of aldol condensations or enzymatic reductions based on analogous ketones .

Q & A

Basic: What are the recommended methods for synthesizing 2-Hydroxy-6-phenylhex-4-en-3-one with high purity for laboratory-scale research?

Answer:

  • Stepwise Synthesis: Use Claisen-Schmidt condensation between appropriate ketones and aldehydes under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone. Optimize reaction time and temperature to minimize side products.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound.
  • Purity Validation: Confirm purity via HPLC (C18 column, methanol:water mobile phase) and ¹H/¹³C NMR spectroscopy. A purity threshold of ≥95% is typical for research-grade material.
  • Example Table for Optimization:
ParameterCondition RangeOptimal ValueYield (%)
Temperature25–80°C60°C78
Catalyst (NaOH)0.1–1.0 M0.5 M82
Reaction Time2–24 h12 h75

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